The compound is cataloged under CAS number 1630906-29-4 and is often utilized in research focused on developing new therapeutic agents. It belongs to the broader class of pyrazolo derivatives, which are known for their diverse pharmacological activities, including anti-tuberculosis and kinase inhibition properties .
The synthesis of 7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine typically involves cyclocondensation reactions. One common method includes the reaction of aminopyrazoles with β-ketoesters or other electrophiles under controlled conditions. For instance, using a one-step cyclocondensation reaction allows for the efficient formation of the pyrazolo structure from commercially available precursors .
Key steps in the synthesis may include:
The structure of 7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine features a unique arrangement of nitrogen atoms within a bicyclic framework. The compound can be represented using SMILES notation as CC1CNCC2=CC=NN21
.
Key Structural Features:
7-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine participates in various chemical reactions that can modify its structure and enhance its activity. Common reactions include:
These modifications are crucial for optimizing the compound's pharmacological properties.
The mechanism of action for compounds like 7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine often involves interaction with specific biological targets. For instance:
The physical properties of 7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine include:
Chemical properties include:
The applications of 7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine span various fields:
Research continues to explore new derivatives and their effects on biological systems to enhance therapeutic efficacy.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: